Lipid IVA (4-) is a significant compound in the field of immunology, particularly known for its role as a precursor to lipid A, which is a crucial component of the outer membrane of Gram-negative bacteria. Lipid IVA is characterized by its unique structure and functions, primarily interacting with Toll-like receptor 4 (TLR4), thereby influencing immune responses. This compound serves as an antagonist to TLR4, making it a subject of interest in therapeutic research aimed at modulating immune responses.
Lipid IVA is derived from the biosynthetic pathway of lipid A, which is synthesized in bacteria such as Escherichia coli. The biosynthesis involves multiple enzymes that sequentially modify lipid precursors to produce lipid A and its analogs. The pathway includes the action of enzymes like LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, which catalyze various reactions leading to the formation of lipid IVA from UDP-2,3-diacyl-Glucosamine and other intermediates .
Lipid IVA is classified as a glycolipid and specifically as a lipid A precursor. It possesses a tetra-acylated structure with two phosphate groups (1,4'-bis-phosphorylated), distinguishing it from fully acylated lipid A. This classification highlights its functional role in immune modulation rather than acting solely as a structural component of bacterial membranes.
The synthesis of lipid IVA can be achieved through enzymatic pathways involving several key enzymes. The process typically begins with the conversion of UDP-2,3-diacyl-Glucosamine into lipid X, followed by further modifications that yield lipid IVA. Notably, researchers have developed in vitro systems to reconstitute this biosynthetic pathway using purified enzymes and substrates .
In laboratory settings, the synthesis can be monitored using high-resolution liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). This technique allows for the detection and quantification of lipid IVA among other products formed during enzymatic reactions. The turnover rates of these reactions can vary significantly based on enzyme concentrations and substrate availability .
Lipid IVA has a complex molecular structure characterized by:
The chemical formula for lipid IVA is C14H28N2O8P2, reflecting its intricate composition that contributes to its biological activity.
The molecular weight of lipid IVA is approximately 422.32 g/mol. Structural studies have shown that its unique arrangement allows it to engage with TLR4 in specific ways that differ from lipid A .
Lipid IVA undergoes various chemical reactions during its biosynthesis and interaction with biological receptors. Key reactions include:
Lipid IVA acts primarily by binding to TLR4-MD-2 complexes on immune cells. Unlike lipid A, which activates TLR4 signaling pathways leading to pro-inflammatory responses, lipid IVA serves as an antagonist:
Studies indicate that lipid IVA's antagonistic activity correlates with its binding affinity; it exhibits approximately double the binding capacity compared to lipid A under certain conditions .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties comprehensively .
Lipid IVA has several applications in scientific research:
Research continues to explore novel uses and modifications of lipid IVA to enhance its therapeutic potential while minimizing adverse effects associated with TLR4 activation .
Lipid IVA(4⁻) represents the tetra-anionic form of Lipid IVA, a key biosynthetic intermediate in Gram-negative bacterial lipid A biosynthesis. Its core structure consists of a β-1',6-linked D-glucosamine disaccharide backbone, phosphorylated at the 1 and 4' positions, and acylated with four (R)-3-hydroxytetradecanoyl (3-hydroxy-myristoyl) chains. These chains are esterified at the 2, 3, 2', and 3' positions, resulting in a symmetric tetra-acylated configuration [4] [10].
Table 1: Molecular Characteristics of Lipid IVA(4⁻)
Characteristic | Value/Description | Significance |
---|---|---|
Chemical Formula | C₆₈H₁₂₆N₂O₂₃P₂ (Core structure) | Defines elemental composition and atomic ratios. |
Molecular Mass | 1401.68 Da (Theoretical, C₆₈H₁₂₆N₂O₂₃P₂) | Essential for mass spectrometric identification (MALDI-TOF, ESI-MS) [5]. |
Net Charge (pH 7.4) | 4⁻ | Governs solubility, membrane interactions, and electrostatic binding to proteins. |
Key Functional Groups | 2 x PO₄²⁻/PO₄⁻, 1 x NH₂/NH⁻, 4 x 3-OH-C₁₄:₀ esters | Sites of potential modification, metal ion coordination, and protein recognition. |
Aggregation State | Micellar or bilayer structures in aqueous solution | Influences biological activity and presentation to immune receptors. |
The biological activity of lipid A variants is exquisitely sensitive to structural modifications. Lipid IVA(4⁻) serves as a pivotal structural and functional contrast to both agonist (E. coli Lipid A) and antagonist (Eritoran) molecules within the TLR4/MD-2 signaling system.
Vs. E. coli Lipid A (Agonist): Mature E. coli Lipid A is hexa-acylated. It contains the same Lipid IVA(4⁻) core structure but has two additional secondary acyl chains (usually laurate, C12:0) attached via ester or amide linkages to the 3' and 2' positions of the primary 3-hydroxy-myristoyl chains (forming acyloxyacyl moieties). This creates a conical shape and increased hydrophobicity. Crucially, this hexa-acylation allows optimal filling of the hydrophobic cavity of MD-2 and forces a conformational change involving the Phe126 loop, enabling efficient dimerization of the TLR4/MD-2 complex and robust pro-inflammatory (NF-κB) signaling [1] [8] [10]. Lipid IVA(4⁻), lacking these secondary chains, has a more cylindrical shape and reduced hydrophobicity. It binds MD-2 but cannot induce the necessary conformational change in the Phe126 loop or stabilize the active receptor dimer, resulting in antagonism in human systems [1] [8].
Vs. Eritoran (Synthetic Antagonist): Eritoran (E5564) is a designed tetra-acylated Lipid A mimetic. While also tetra-acylated like Lipid IVA(4⁻), its structure is significantly modified to enhance binding affinity and stability:
The key distinction lies in the precise chemical architecture dictating the orientation within the MD-2 pocket and the subsequent effect on the Phe126 loop conformation and TLR4 complex formation. Lipid IVA(4⁻)'s natural structure provides a fundamental model for understanding the transition from precursor to endotoxin and the structural basis of immune evasion versus activation [1] [8] [10].
Lipid IVA(4⁻) biosynthesis occurs in the cytoplasmic leaflet of the inner membrane of Gram-negative bacteria via the conserved nine-step Raetz pathway. The initial steps leading specifically to Lipid IVA(4⁻) involve a tightly regulated enzymatic cascade:
A critical feature of canonical E. coli Lipid A (and its Lipid IVA(4⁻) precursor) is the exclusive incorporation of saturated (R)-3-hydroxymyristoyl (C14:0) chains. This is remarkable because the fatty acid biosynthesis (FASII) pathway primarily provides unsaturated acyl-ACPs (e.g., 3-hydroxymyristoleoyl-ACP) under standard growth conditions. Several regulatory mechanisms ensure saturation fidelity:
Table 2: Key Regulatory Factors Ensuring Saturated Acyl Chains in Lipid IVA(4⁻)
Regulatory Factor | Mechanism | Effect on Lipid IVA(4⁻) |
---|---|---|
LpxA/LpxD Specificity | Kinetic preference for saturated 3-OH-C14:0-ACP due to active site architecture ("hydrocarbon ruler"). | Direct exclusion of unsaturated acyl chains during initial acylation steps. |
Operon Structure (fabZ-lpxA-lpxD) | Coregulation of gene expression ensures balanced levels of FabZ (unsaturation) and LpxA/LpxD (saturation). | Couples flux towards unsaturated PLs with consumption of saturated precursor for Lipid A. |
Substrate Competition | LpxA competes with FabA/FabB for saturated 3-OH-C14:0-ACP. | Directs saturated precursor towards Lipid A before it can be desaturated by FabA. |
Potential Metabolic Channeling | Physical proximity may allow direct transfer of saturated 3-OH-C14:0-ACP from FASII to LpxA/LpxD. | Sequesters saturated precursor for Lipid A synthesis, limiting access to desaturation enzymes. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7